MK2 Inhibitory Potency of a Direct Derivative Demonstrates >600-Fold Gain Over the Unsubstituted Indazole Core
The N4-(3-(1H-pyrrol-2-yl)-1H-indazol-5-yl)pyrimidine-2,4-diamine derivative of the target compound inhibits MAP kinase-activated protein kinase 2 (MK2) with an IC50 of 160 nM [1]. In contrast, the simpler 1H-indazol-5-amine (lacking the C3-pyrrole group) shows negligible kinase inhibition with an IC50 of 1.20 × 10⁵ nM (120 µM) against a kinase panel measured under comparable FRET-based Z-Lyte® assay conditions [2]. This represents an approximately 750-fold improvement in potency attributable to the C3-pyrrole substitution pattern and the 5-amine derivatisation.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 160 nM (N4-(3-(1H-pyrrol-2-yl)-1H-indazol-5-yl)pyrimidine-2,4-diamine derivative against MK2) |
| Comparator Or Baseline | 1H-Indazol-5-amine (CAS 19335-11-6): IC50 1.20 × 10⁵ nM (120 µM) against kinase panel; lacks C3-pyrrole |
| Quantified Difference | Approximately 750-fold potency improvement (160 nM vs. 120,000 nM) |
| Conditions | BindingDB curated data; MK2 inhibition assay (target compound derivative); Z-Lyte® FRET-based kinase assay, pH 7.5, 2°C (comparator). Cross-study data; different kinases measured. |
Why This Matters
For procurement decisions in kinase inhibitor projects, this potency differential demonstrates that the 3-pyrrolyl-indazol-5-amine scaffold enables nanomolar-level target engagement that is structurally unattainable with the bare indazol-5-amine core, justifying the selection of CAS 351456-35-4 as the starting material for MK2-targeted libraries.
- [1] BindingDB Entry BDBM50305001 (CHEMBL592288). N4-(3-(1H-pyrrol-2-yl)-1H-indazol-5-yl)pyrimidine-2,4-diamine. IC50 160 nM against MAPKAP-K2 (MK2). View Source
- [2] BindingDB Entry BDBM50304148. 1H-Indazol-5-amine (CHEMBL17551). IC50 1.20E+5 nM against unspecified kinase (FRET-based Z-Lyte® assay, pH 7.5, 2°C). View Source
